methyl 1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Description
Synthesis Analysis
The synthesis of methyl 1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and related compounds often involves multi-step reactions, including cyclization and catalytic processes. For instance, Galenko et al. (2015) described a method involving relay catalytic cascade reactions for synthesizing methyl 4-aminopyrrole-2-carboxylates, which are structurally related to the compound , highlighting the complexity of synthesizing such molecules [Galenko et al., 2015].
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. Mary et al. (2014) conducted a detailed analysis of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, providing insights into the molecular geometry, vibrational frequencies, and electronic properties through computational methods [Mary et al., 2014].
Chemical Reactions and Properties
The compound's reactivity and its involvement in chemical reactions have been explored, indicating its potential for further derivative synthesis and application in organic synthesis. For example, reactions involving pyrrole derivatives can lead to the formation of complex heterocyclic structures, as demonstrated in various studies [Hublikar et al., 2019].
Physical Properties Analysis
Research on related compounds has shown that physical properties such as melting points, solubility, and crystal structure can be determined using spectroscopic and crystallographic techniques. The crystal structure analysis provides insight into the compound's molecular packing, intermolecular interactions, and stability [Moser et al., 2005].
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's behavior in various environments and reactions. Studies have shown how substituent effects, such as the introduction of a methoxy group, can influence the compound's chemical behavior and reactivity [Hublikar et al., 2019].
Scientific Research Applications
Antimicrobial Agents
A study focused on synthesizing novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their in vitro antimicrobial activities. The synthesized compounds showed good antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure increased the activity, indicating the potential of these compounds in designing new antimicrobial agents (Hublikar et al., 2019).
Structural Analysis
Another research application involved the ab initio crystal structure determination of chain-functionalized pyrroles, which are important active candidates as antitumoral agents. These compounds were obtained from synchrotron X-ray powder diffraction data, showcasing the utility of such chemical derivatives in understanding structural properties relevant to antitumoral activity (Silva et al., 2012).
Corrosion Inhibition
Pyrrole derivatives, similar in structure to the compound , have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies found that such compounds can effectively protect metal surfaces from corrosion, highlighting their potential in industrial applications related to metal preservation (Yadav et al., 2015).
properties
IUPAC Name |
methyl 1-(3-methoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-12(14(17)19-3)8-13(16)15(9)10-5-4-6-11(7-10)18-2/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSRJTQOFHRHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1C2=CC(=CC=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
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